(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of tetrafluoropropene. One common method is the addition of bromine to tetrafluoropropene under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form tetrafluoropropene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) are used under controlled temperatures.
Elimination Reactions: Strong bases, such as potassium tert-butoxide, are used under elevated temperatures.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of tetrafluoropropene.
Addition Reactions: Products include halogenated derivatives of tetrafluoropropene.
Elimination Reactions: The major product is tetrafluoropropene.
Scientific Research Applications
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the propene backbone reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3,3,3-tetrafluoropropane: Similar in structure but lacks the double bond.
1,1,1,3-tetrafluoroprop-2-ene: Similar in structure but has different halogenation patterns.
1-chloro-1,3,3,3-tetrafluoroprop-1-ene: Similar in structure but contains chlorine instead of bromine.
Uniqueness
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C3HBrF4 |
---|---|
Molecular Weight |
192.94 g/mol |
IUPAC Name |
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H/b2-1+ |
InChI Key |
FVPSNVVHINDDKH-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/F)\Br)\C(F)(F)F |
Canonical SMILES |
C(=C(F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.